(Z)-Non-2-en-1-ol chemical and physical properties
(Z)-Non-2-en-1-ol chemical and physical properties
An In-depth Technical Guide to the Chemical and Physical Properties of (Z)-Non-2-en-1-ol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical and physical properties of (Z)-Non-2-en-1-ol. The information is curated for researchers, scientists, and professionals in drug development, with a focus on structured data presentation, detailed experimental methodologies, and logical workflow visualizations.
Chemical Identity and Structure
(Z)-Non-2-en-1-ol, also known as cis-2-Nonen-1-ol, is an aliphatic unsaturated alcohol.[1][2] Its structure consists of a nine-carbon chain containing a cis-configured double bond between the second and third carbon atoms and a primary alcohol functional group at the first position.[3] This specific geometry is crucial to its distinct physical and organoleptic properties.
Table 1: Compound Identification
| Identifier | Value |
|---|---|
| IUPAC Name | (Z)-non-2-en-1-ol[1] |
| Synonyms | cis-2-Nonen-1-ol, (2Z)-2-Nonen-1-ol[2] |
| CAS Number | 41453-56-9[2] |
| Molecular Formula | C₉H₁₈O[2] |
| Molecular Weight | 142.24 g/mol [1] |
| InChI Key | NSSALFVIQPAIQK-FPLPWBNLSA-N[2] |
| FEMA Number | 3720[2] |
| JECFA Number | 1369[2] |
Physicochemical Properties
(Z)-Non-2-en-1-ol is a colorless liquid recognized by its characteristic melon-like aroma.[1] It is primarily used as a flavoring and fragrance agent.[4]
Table 2: Physical and Chemical Properties
| Property | Value | Conditions |
|---|---|---|
| Physical Description | Colorless liquid with a melon aroma | Ambient |
| Boiling Point | 96.0 °C[1] | at 10.00 mm Hg |
| Density | 0.841 - 0.847 g/cm³[1] | at 25.00 °C[4] |
| Refractive Index | 1.447 - 1.453[1] | at 20.00 °C[4] |
| Flash Point | 203.0 °F (95.0 °C)[4] | TCC |
| Solubility | Slightly soluble in water; Soluble in ethanol (B145695), oils, and common organic solvents.[1] |
| LogP (Octanol-Water Partition Coefficient) | 3.58 (Predicted)[5] | |
Experimental Protocols
Detailed experimental protocols for the synthesis and analysis of (Z)-Non-2-en-1-ol are essential for research and development. Below are representative methodologies based on established organic chemistry techniques and the analysis of flavor compounds.
Synthesis: Stereoselective Reduction of an Alkynol
A common and effective method for synthesizing (Z)-alkenols is the stereoselective reduction of a corresponding alkynol.
Protocol: Synthesis of (Z)-Non-2-en-1-ol from Non-2-yn-1-ol
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Reaction Setup: A flame-dried, round-bottom flask equipped with a magnetic stir bar is charged with Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead). The flask is sealed with a septum and purged with hydrogen gas.
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Solvent and Reactant Addition: Anhydrous ethanol is added as the solvent, followed by the starting material, non-2-yn-1-ol. A small amount of quinoline (B57606) can be added as a catalyst poison to prevent over-reduction to the saturated alcohol.
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Hydrogenation: The reaction mixture is stirred vigorously under a hydrogen atmosphere (typically using a balloon). The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to ensure the complete consumption of the starting material and to minimize the formation of nonan-1-ol.
-
Workup: Upon completion, the reaction mixture is filtered through a pad of Celite to remove the catalyst. The filtrate is concentrated under reduced pressure to remove the solvent.
-
Purification: The crude product is purified by column chromatography on silica (B1680970) gel using a gradient of ethyl acetate (B1210297) in hexanes to yield pure (Z)-Non-2-en-1-ol.
-
Characterization: The final product is characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the identification and quantification of volatile flavor compounds like (Z)-Non-2-en-1-ol.[6]
Protocol: GC-MS Analysis of (Z)-Non-2-en-1-ol
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Sample Preparation: A dilute solution of the sample is prepared in a volatile solvent such as dichloromethane (B109758) or diethyl ether. For complex matrices like food or beverages, a liquid-liquid extraction or solid-phase microextraction (SPME) may be employed to isolate the volatile components.[7][8]
-
GC-MS Instrument Setup:
-
Gas Chromatograph (GC): Equipped with a capillary column suitable for flavor analysis (e.g., DB-5ms, HP-INNOWax).
-
Injector: Set to a temperature of 250 °C in splitless mode.
-
Oven Temperature Program: An initial temperature of 40 °C held for 2 minutes, then ramped at a rate of 5 °C/min to 220 °C, and held for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Mass Spectrometer (MS):
-
Ionization Source: Electron Impact (EI) at 70 eV.
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Mass Range: Scan from m/z 40 to 400.
-
Source and Transfer Line Temperature: 230 °C and 280 °C, respectively.
-
-
-
Data Acquisition and Analysis: The sample is injected into the GC-MS system. The resulting total ion chromatogram (TIC) will show peaks corresponding to the separated compounds. The mass spectrum of the peak corresponding to (Z)-Non-2-en-1-ol is compared with a reference library (e.g., NIST) for identification. Quantification can be achieved using an internal or external standard method.[8]
Biological Activity and Signaling Pathways
While (Z)-Non-2-en-1-ol is primarily recognized for its flavor and fragrance properties, unsaturated long-chain alcohols as a class are known to exhibit various biological activities, including antimicrobial and anti-inflammatory effects.[9] Their lipophilic nature allows them to interact with and disrupt cellular membranes, which is a proposed mechanism for their antimicrobial action.[9]
Research on structurally related unsaturated fatty molecules suggests potential interactions with key intracellular signaling pathways such as the Mitogen-Activated Protein Kinase (MAPK) and NF-κB pathways, which are critical in regulating inflammation and other cellular processes.[9] However, specific studies elucidating the signaling pathways directly modulated by (Z)-Non-2-en-1-ol are not yet available. Further research is required to determine its specific molecular targets and mechanisms of action.
Workflow and Process Visualization
To aid in the practical application of the information provided, the following diagrams illustrate key workflows.
Caption: General workflow for the synthesis, purification, and analysis of (Z)-Non-2-en-1-ol.
Safety and Handling
According to GHS hazard classifications, (Z)-Non-2-en-1-ol is known to cause skin and serious eye irritation.[4] Therefore, appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.
Conclusion
(Z)-Non-2-en-1-ol is a well-characterized unsaturated alcohol with significant applications in the flavor and fragrance industries. This guide provides essential physicochemical data, representative experimental protocols for its synthesis and analysis, and a visualization of these workflows. While its specific biological signaling activities are an area for future research, the information presented here serves as a valuable technical resource for scientists and researchers.
References
- 1. benchchem.com [benchchem.com]
- 2. 2-Nonen-1-ol, (2Z)- | C9H18O | CID 5365027 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Synthesis of Vicinal anti-Amino Alcohols from N-tert-Butanesulfinyl Aldimines and Cyclopropanols - PMC [pmc.ncbi.nlm.nih.gov]
- 4. (Z)-2-nonen-1-ol, 41453-56-9 [thegoodscentscompany.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Good quantification practices of flavours and fragrances by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
